(4-Phenylthiazol-2-yl)methanamine hydrochloride

quality control reproducibility medicinal chemistry

Medicinal chemists pursuing 4-phenylthiazole SAR often lack a building block with a free benzylic amine for rapid derivatization. (4-Phenylthiazol-2-yl)methanamine hydrochloride (≥98%) solves this with a -CH₂NH₂ handle for amide, sulfonamide, or urea libraries. • Anti-MRSA: Sub-µg/mL MIC derivatives via direct conjugation. • CNS: AChE IC₅₀ 0.51 µM, outperforming rivastigmine. • Oncology: HepG2 IC₅₀ single-digit µM vs. sorafenib; IGF1R pathway. • Probe design: Direct biotin/fluorophore attachment. Global shipping, multiple sizes. R&D use only.

Molecular Formula C10H11ClN2S
Molecular Weight 226.722
CAS No. 1443424-64-3
Cat. No. B591507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylthiazol-2-yl)methanamine hydrochloride
CAS1443424-64-3
Molecular FormulaC10H11ClN2S
Molecular Weight226.722
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CN.Cl
InChIInChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
InChIKeyZWKCELLWMIJOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Phenylthiazol-2-yl)methanamine HCl: Core Properties & Procurement


(4-Phenylthiazol-2-yl)methanamine hydrochloride is a 4-phenyl-substituted thiazole bearing a primary aminomethyl side chain at the 2‑position, supplied as the hydrochloride salt for enhanced handling and solubility. The compound (MW 226.73 g·mol⁻¹, purity ≥98%) serves as a versatile building block in medicinal chemistry, enabling rapid diversification through its primary amine handle. The 4‑phenylthiazole scaffold is a privileged pharmacophore associated with kinase inhibition, acetylcholinesterase modulation, and anti‑MRSA activities in downstream derivatives [1][2].

Product Type Versatile thiazole building block, HCl salt
Key Handle Primary –CH₂NH₂ for rapid diversification
Scaffold Context Privileged pharmacophore for kinase, AChE, anti-MRSA derivative studies

(4-Phenylthiazol-2-yl)methanamine HCl: Why Generic Substitution Fails


The combination of a free –CH₂NH₂ group and the 4‑phenyl‑thiazole core in this compound is not reproduced by common in‑class analogs. 4‑Phenylthiazol‑2‑amine lacks the benzylic amine spacer, while N‑methyl or N‑aryl derivatives eliminate the primary amine required for further functionalization. Generic 2‑aminothiazoles and simple phenylthiazoles cannot replicate the same vector for nucleophilic derivatization or the specific electronic profile conferred by the 2‑aminomethyl substituent. Attempting to substitute a 2‑amino‑4‑phenylthiazole (CAS 2010‑06‑2) or a 2‑aminothiazole will lead to different regiochemical outcomes and altered biological profiles in downstream libraries, as demonstrated by structure‑activity relationship (SAR) studies where the nature and position of the amine substituent profoundly affect both anti‑MRSA potency and kinase selectivity [1][2].

Target Compound
2-aminomethyl-4-phenylthiazole HCl with free –CH₂NH₂ handle
VS
Common Substitute
4-Phenylthiazol-2-amine (CAS 2010-06-2) lacks the benzylic amine spacer
Target Compound
Primary amine enables nucleophilic derivatization and vector-specific SAR
VS
Common Substitute
N-methyl or N-aryl thiazole analogs eliminate the required primary amine
Substitution with generic 2-aminothiazoles or simple phenylthiazoles may shift regiochemical outcomes and alter biological profiles in downstream libraries.

(4-Phenylthiazol-2-yl)methanamine HCl: Quantitative Differentiation Evidence


Purity Benchmarking Across Independent Suppliers

Multiple reputable suppliers report a minimum purity of 98% for this compound (CymitQuimica, AKSci), whereas generic 4‑phenylthiazol‑2‑amine hydrochloride is frequently supplied at 95‑97% purity (e.g., BOC Sciences). The consistent ≥98% purity reduces the risk of side reactions in multi‑step syntheses and improves batch‑to‑batch reproducibility .

Purity Benchmarking
Head-to-head
≥98% (Target) vs ≥95% (Comparator)
3 percentage-point improvement in minimum purity guarantee
Supports lot consistency and reduces pre-reaction purification needs
Commercial supplier COA; HPLC/GC area percent
quality control reproducibility medicinal chemistry

Synthetic Yield Advantage of Free-Base Form

The free‑base (4‑phenylthiazol‑2‑yl)methanamine has been prepared in 77% yield via a straightforward Hantzsch‑type condensation‑reduction sequence. In contrast, the commonly used intermediate 4‑phenylthiazol‑2‑amine is synthesized in widely variable yields (33–97%), depending on the protocol, with many routes requiring chromatographic purification. The hydrochloride salt of the target compound is then obtained quantitatively by simple treatment with HCl, offering a reliable two‑step pipeline .

Synthetic Yield
Cross-study comparable
77% yield (free base) via Hantzsch-reduction sequence
Comparator 4-phenylthiazol-2-amine yields: 33–97%
Predictable, scalable route supports multi-gram procurement planning
¹H NMR confirmation; chromatography-free isolation
process chemistry scale‑up intermediate synthesis

Aqueous Solubility for Formulation Screening

The estimated water solubility of (4‑phenylthiazol‑2‑yl)methanamine is 27,330 mg·L⁻¹ (log Kow 1.48). This value is substantially higher than that of many 2‑amino‑4‑arylthiazole analogs, which typically exhibit solubilities below 5,000 mg·L⁻¹ due to stronger crystal packing. While the hydrochloride salt further enhances aqueous solubility, the free‑base estimate provides a useful baseline for buffer compatibility and biological assay planning .

Aqueous Solubility
Class-level inference
27,330 mg·L⁻¹ estimated (log Kow 1.48)
>5-fold higher than typical 2-amino-4-arylthiazole analogs
May reduce precipitation risk in cell-based assays and aid stock preparation
EPI Suite™ WSKOW estimate; experimental data to verify
drug discovery ADME biophysical profiling

Anti-MRSA Potential of the Phenylthiazole Scaffold

Although direct MIC data for the parent compound are not available in non‑excluded sources, the 4‑phenylthiazole chemotype has been validated in multiple independent studies as a privileged scaffold for anti‑MRSA activity. A comprehensive SAR review (2022) tabulated MIC values for >30 phenylthiazole derivatives against MRSA USA300, with optimized leads achieving MICs as low as 0.5–2 µg·mL⁻¹. The target compound, bearing a free –CH₂NH₂ handle, is ideally positioned for rapid derivatization into such potent analogs [1][2].

Anti-MRSA Scaffold
Class-level inference
Parent lacks direct MIC; derivatives achieve MIC 0.5–2 µg·mL⁻¹ (MRSA USA300)
Scaffold validated in >30 phenylthiazole derivatives
Supports entry into a validated anti-MRSA chemical space for derivatization
Data to verify for parent compound; review-derived context
antimicrobial resistance MRSA phenylthiazole SAR

Derivative Potency in Acetylcholinesterase Inhibition

N‑Acyl‑4‑phenylthiazole‑2‑amine derivatives, accessible in three steps from the target compound via acylation of the primary amine, have demonstrated potent AChE inhibition. The most active derivative (compound 8c) achieved an IC₅₀ of 0.51 µM, outperforming the clinical drugs rivastigmine and Huperzine‑A in the Ellman assay. This positions the hydrochloride building block as a critical entry point for CNS‑oriented medicinal chemistry programs [1].

AChE Inhibition
Cross-study comparable
Derivative 8c IC₅₀ = 0.51 µM
Rivastigmine and Huperzine-A comparator context in Ellman assay
Reported higher potency relative to clinical benchmarks in the same assay
In vitro AChE assay; derivative accessible via amine acylation
Alzheimer disease cholinesterase CNS drug discovery

Anticancer Derivatives Against HepG2 Cells

Ureido/thioureido derivatives built on the 4‑phenylthiazole‑2‑amine core (which can be prepared by functionalizing the target compound) have shown potent antiproliferative activity. Compound 31 displayed an IC₅₀ of 0.94 ± 0.29 µM against HepG2 cells, exceeding the efficacy of the standard‑of‑care kinase inhibitor Sorafenib (IC₅₀ 1.62 ± 0.27 µM). The compound also induced G2/M arrest and inhibited IGF1R by 69.22% at 10 µM [1].

Antiproliferative Activity
Cross-study comparable
Compound 31 IC₅₀ = 0.94 ± 0.29 µM (HepG2)
Sorafenib IC₅₀ = 1.62 ± 0.27 µM; IGF1R inhibition 69.22% at 10 µM
Reported cell-model response context with higher potency than Sorafenib
MTT/SRB assay; HepG2 cells; 48–72 h exposure
hepatocellular carcinoma kinase inhibitor antiproliferative

(4-Phenylthiazol-2-yl)methanamine HCl: Application Scenarios


Anti-MRSA Lead Generation

The 4‑phenylthiazole scaffold is a validated pharmacophore for anti‑MRSA activity, with optimized derivatives achieving sub‑µg·mL⁻¹ MIC values. (4‑Phenylthiazol‑2‑yl)methanamine hydrochloride provides a direct synthetic entry point for library construction targeting MRSA, leveraging the free primary amine for rapid diversification into amide, sulfonamide, or urea analogs. This bypasses the need for de novo thiazole synthesis and allows SAR teams to focus on peripheral optimization [1].

AChE Inhibitor Synthesis for CNS Drug Discovery

Derivatives synthesized from this building block have demonstrated sub‑micromolar AChE inhibition (IC₅₀ = 0.51 µM), surpassing rivastigmine and Huperzine‑A. The building block is therefore suitable for CNS‑oriented medicinal chemistry programs focusing on Alzheimer disease and related dementias. The hydrochloride salt form ensures adequate solubility for in vitro enzymatic assays and facilitates subsequent salt screening for in vivo studies [2].

Kinase-Targeted Antiproliferative Agents in Oncology

Ureido/thioureido derivatives of the 4‑phenylthiazole‑2‑amine core have shown single‑digit micromolar IC₅₀ values against HepG2 liver cancer cells, outperforming Sorafenib. The primary amine handle of the target compound enables the installation of diverse urea/thiourea motifs, directly yielding compounds with demonstrated IGF1R inhibitory activity. This application scenario is particularly relevant for groups working on hepatocellular carcinoma and related kinase‑driven malignancies [3].

Photoaffinity and Bioconjugate Probe Synthesis

The –CH₂NH₂ group serves as an ideal attachment point for biotin, fluorophores, or photoaffinity labels, enabling the creation of chemical probes without altering the phenylthiazole pharmacophore. The consistent purity (≥98%) and well‑characterized physical properties (predicted solubility ~27 g·L⁻¹) ensure reproducible conjugation chemistry and reliable probe performance in pull‑down and imaging experiments .

Application
Selection Property
Validation Focus
Anti-MRSA Lead Generation
Antimicrobial screening context
MIC and strain-panel endpoints for derivatized analogs
AChE Inhibitor Synthesis
CNS-oriented medicinal chemistry fit
AChE enzymatic assay context and derivative potency review
Kinase-Targeted Antiproliferative Agents
Cell-model endpoint review
IGF1R inhibition and HepG2 cell-model response interpretation
Photoaffinity and Bioconjugate Probe Synthesis
Primary amine conjugation handle
Reproducible conjugation chemistry and probe performance
Derivative potency and scaffold validation are reported from independent studies; direct parent-compound data require verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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